molecular formula C12H10N4 B13168759 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine

1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B13168759
M. Wt: 210.23 g/mol
InChI Key: BMCOKCKNGPYJDS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is a nitrogen-rich heterocyclic compound that combines a naphthalene ring system with a 1,2,3-triazole core, making it a valuable scaffold in medicinal chemistry and materials science research. While specific biological data for this exact compound is not available in the public domain, structural analogs, particularly 2-aryl-5-amino-1,2,3-triazoles, have been identified as effective blue-emitting fluorophores . This suggests potential applications in developing new optoelectronic materials, such as OLEDs, or as fluorescent probes and sensors . The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding and dipole interactions, which is advantageous in the design of bioactive molecules . The naphthalene moiety may further enhance these properties by contributing to π-π stacking interactions. Researchers can utilize this compound as a key intermediate in Click Chemistry (CuAAC) reactions to create more complex molecular architectures for screening in various discovery programs . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-naphthalen-1-yltriazol-4-amine

InChI

InChI=1S/C12H10N4/c13-12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,13H2

InChI Key

BMCOKCKNGPYJDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)N

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthetic route to 1,2,3-triazoles, including 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an organic azide with a terminal alkyne in the presence of a copper catalyst, typically CuSO4·5H2O with sodium ascorbate as a reducing agent, to yield 1,4-disubstituted 1,2,3-triazoles regioselectively.

  • Step 1: Synthesis of the Alkyne Precursor
    The alkyne component bearing the naphthalen-1-yl substituent can be prepared by propargylation of naphthalen-1-ol or related derivatives under basic conditions (e.g., potassium carbonate in acetone) followed by purification. This provides the terminal alkyne necessary for the click reaction.

  • Step 2: Preparation of the Azide Intermediate
    The azide precursor is typically synthesized from an appropriate aromatic amine or halide by nucleophilic substitution with sodium azide under mild conditions, often in the presence of triethylamine and a solvent mixture such as tert-butanol/water at elevated temperature (~70 °C).

  • Step 3: CuAAC Reaction
    The alkyne and azide are combined in a solvent system (e.g., tert-butanol/water or ethanol/water) with catalytic CuSO4·5H2O and sodium ascorbate at moderate temperatures (40–60 °C). The reaction proceeds over several hours (often 24–48 h) to afford the 1,4-disubstituted triazole.

  • Step 4: Reduction to the 5-Amino Derivative
    If the triazole intermediate contains a nitro group (as a precursor to the amino group), reduction is achieved using Raney nickel under hydrogen atmosphere or hydrazine hydrate with catalytic Raney nickel at 60 °C. This step converts the nitro group to the amino group at the C5 position of the triazole ring.

  • Step 5: Purification and Characterization
    The final product, 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate/n-hexane mixtures and characterized by spectroscopic methods including FT-IR, ^1H and ^13C NMR, and melting point determination.

Alternative Organocatalytic and Metal-Free Approaches

Recent advances have demonstrated organocatalytic and metal-free synthetic routes to 1,2,3-triazoles to avoid metal contamination and improve biocompatibility. These methods typically involve three-component reactions of enolizable ketones, primary amines, and azides (e.g., para-nitrophenyl azide) under mild conditions, sometimes mediated by zinc acetate or other Lewis acids to afford NH-1,2,3-triazoles.

However, for the specific preparation of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, the CuAAC route remains preferred due to its regioselectivity and high yields.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkyne preparation Naphthalen-1-ol, propargyl bromide, K2CO3, acetone Reflux (approx. 60 °C) 5 h ~95 Followed by recrystallization
Azide synthesis Aryl halide, NaN3, triethylamine, t-BuOH/H2O (4:1) 70 °C 30 min Variable Formation of azide intermediate
CuAAC cycloaddition Alkyne, azide, CuSO4·5H2O (10 mol%), sodium ascorbate (25 mol%), t-BuOH/H2O or EtOH/H2O 40–60 °C 24–48 h High Regioselective 1,4-disubstituted triazole
Nitro group reduction Raney Ni, hydrazine hydrate, EtOH/H2O 60 °C 15–60 min High Converts nitro to amino group
Purification Recrystallization from ethanol or EtOAc/n-hexane Room temperature Final product isolation
  • The CuAAC method is well-documented for synthesizing 1,2,3-triazoles with high regioselectivity and functional group tolerance. The use of copper sulfate pentahydrate and sodium ascorbate as catalytic system is standard and provides mild reaction conditions suitable for sensitive substrates.

  • Reduction of nitro groups on triazole rings to amines using Raney nickel is efficient and preserves the triazole integrity, enabling the synthesis of amino-substituted triazoles such as 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine.

  • Alternative metal-free organocatalytic routes exist but are less common for this specific compound and typically require more complex starting materials or multi-step sequences.

  • Spectroscopic characterization confirms the structure of the final compound, with characteristic IR bands for NH2 groups, and NMR signals consistent with the naphthyl and triazole moieties.

The preparation of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is most effectively achieved via copper-catalyzed azide-alkyne cycloaddition followed by reduction of a nitro precursor to the amino derivative. This method offers high regioselectivity, good yields, and operational simplicity. Alternative organocatalytic methods exist but are less established for this specific structure. The detailed synthetic steps, reaction conditions, and purification methods outlined here provide a comprehensive guide for researchers aiming to synthesize this compound for further biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the synthesis of diverse chemical entities.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues

The following compounds are structurally related to 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, differing primarily in substituents on the triazole ring:

Compound Name Substituents (Position 1) Substituents (Position 4) Key Structural Features
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine Naphthalen-1-yl None Bulky aromatic group, primary amine
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl Benzo[d]thiazol-2-yl Electron-withdrawing nitro group, benzothiazole (bioactive motif)
1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-5-amine 4-Chloro-2-(trifluoromethyl)benzyl None Electron-withdrawing Cl/CF₃ groups, benzyl substitution
1-(2-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine 2-Ethoxyphenyl 3-Phenyl-1,2,4-oxadiazol-5-yl Ethoxy group (electron-donating), oxadiazole heterocycle

Key Structural Differences :

  • The naphthalen-1-yl group in the target compound enhances π-π stacking interactions compared to smaller aryl groups (e.g., 2-nitrophenyl or benzyl).
Physical and Spectral Properties
Property Target Compound (Expected) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-... 3-(Naphthalen-1-yl)-1-(o-tolyl)-1H-1,2,4-triazol-5-amine
Melting Point Not reported Not reported 117 mg, yellow solid
¹H NMR δ ~8.0–9.0 (naphthyl protons), δ ~5.0–6.0 (NH₂) δ 8.1–7.3 (aromatic), δ 4.7 (NH₂) δ 9.08 (naphthyl), δ 4.70 (NH₂)
Solubility Low in H₂O (due to naphthyl) Soluble in DMSO/DMF Soluble in chloroform

Notes:

  • The naphthalen-1-yl group reduces solubility in polar solvents compared to analogues with smaller substituents.
  • NH₂ protons in triazol-5-amine derivatives typically appear as broad singlets due to hydrogen bonding .

Biological Activity

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C12_{12}H10_{10}N4_4
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 1334147-42-0

Antimicrobial Activity

Research has demonstrated that 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) showing promising results.

Table 1: Antimicrobial Activity of 1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine

Bacterial StrainMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus5
Methicillin-resistant Staphylococcus aureus8

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine has been explored in various studies. It has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Case Study: Anticancer Efficacy

In a comparative study, the compound exhibited an IC50_{50} value of:

Cell LineIC50_{50} (µM)
MCF-73.0
HCT-1164.5
HepG22.8

These values indicate that the compound is effective in inhibiting cancer cell growth at relatively low concentrations. The mechanism of action appears to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis .

The biological activity of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to the active sites of target proteins involved in cellular processes such as DNA synthesis and repair.

Computational Studies

Computational studies have further elucidated the structure–activity relationships (SAR) of this compound. By analyzing its interactions at the molecular level, researchers have identified key structural features that enhance its biological efficacy.

Table 2: Structure–Activity Relationships

Structural FeatureImpact on Activity
Naphthalene moietyEnhances binding affinity
Triazole ringCritical for bioactivity
Amine groupInfluences solubility and permeability

These insights are vital for guiding future modifications aimed at improving potency and selectivity against specific cancer types or bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, and how can regioselectivity be controlled?

  • Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using naphthalene-1-azide and propargylamine precursors. Regioselectivity for the 1,2,3-triazole core is ensured by optimizing reaction temperature (60–80°C) and catalyst loading (5–10 mol% CuI). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in 39–79% efficiency, as observed in analogous triazole syntheses .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer:

  • ¹H NMR: Distinct signals for the naphthyl aromatic protons (δ 7.2–9.1 ppm) and triazole NH₂ (δ ~5.5 ppm, broad singlet) confirm substitution patterns. For example, coupling constants (e.g., J = 8.4 Hz) between naphthyl protons validate regiochemistry .
  • ¹³C NMR: A resonance at δ ~150 ppm corresponds to the triazole C5 linked to the amine group.
  • IR: Stretching frequencies at ~3350 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) verify functional groups .

Q. What crystallization strategies are effective for structural analysis via X-ray diffraction?

  • Methodological Answer: Slow evaporation of a dichloromethane/methanol (3:1) solution at 4°C yields single crystals. Intramolecular hydrogen bonds (N-H⋯N) stabilize the planar triazole-naphthyl conformation, as seen in analogous structures. Hydrogen-bonded dimers (R₂²(8) motifs) along the c-axis enable precise lattice parameter determination .

Advanced Research Questions

Q. How do computational methods (DFT) predict electronic properties and reactivity?

  • Methodological Answer: DFT/B3LYP/6-311G(d,p) calculations reveal:

  • HOMO-LUMO gaps: A narrow gap (~4.5 eV) suggests potential redox activity.
  • Electrostatic potential (ESP): Negative potentials localize on the triazole amine, indicating nucleophilic sites for electrophilic substitution.
  • Thermodynamic stability: Gibbs free energy (ΔG) calculations at 298 K confirm stability under ambient conditions .

Q. What strategies address contradictory yield data in scaled-up syntheses?

  • Methodological Answer: Discrepancies arise from competing side reactions (e.g., dimerization). Mitigation steps include:

  • Reaction monitoring: TLC or in-situ IR to track intermediate formation.
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) reduce byproduct formation.
  • Catalyst screening: Heterogeneous catalysts (e.g., Cu-ZSM-5) improve recyclability and yield consistency .

Q. How is anticancer activity evaluated, and what structural features enhance efficacy?

  • Methodological Answer:

  • In vitro assays: MTT/PrestoBlue tests against HeLa or MCF-7 cells (IC₅₀ = 10–50 μM). The naphthyl group enhances lipophilicity, improving membrane penetration.
  • Structure-activity relationship (SAR): Substituents at the triazole C3 (e.g., methyl, phenyl) modulate steric effects and target binding (e.g., tubulin inhibition) .

Q. What safety protocols are critical for handling amine-containing triazoles?

  • Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure.
  • Waste disposal: Neutralize acidic byproducts (pH 6–8) before segregating as halogenated waste.
  • Emergency measures: Immediate rinsing (15 min) for spills, followed by medical evaluation for persistent irritation .

Notes

  • Evidence Exclusions: Commercial sources (e.g., ) were excluded per guidelines.
  • Contradictions: Yield variations are attributed to solvent polarity and catalyst efficiency, resolved via systematic optimization .

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